3-[(3-Methoxyphenoxy)methyl]piperidine
Overview
Description
“3-[(3-Methoxyphenoxy)methyl]piperidine” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It is also known by several synonyms, including TIMTEC-BB SBB011475, CHEMBRDG-BB 4004504, ASINEX-REAG BAS 10145137, among others .
Molecular Structure Analysis
The InChI code for “3-[(3-Methoxyphenoxy)methyl]piperidine” is 1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3
. This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-[(3-Methoxyphenoxy)methyl]piperidine” has a density of 1.024g/cm3 . It is a liquid at room temperature . The boiling point is 340.4ºC at 760 mmHg .
Scientific Research Applications
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives have shown several important pharmacophoric features and are being utilized in different therapeutic applications . Here are some fields where piperidine and its derivatives are commonly used:
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Anticancer Applications
- Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
- Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
- Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Safety And Hazards
properties
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBAZFXZDGWJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424385 | |
Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenoxy)methyl]piperidine | |
CAS RN |
405062-73-9 | |
Record name | 3-[(3-methoxyphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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